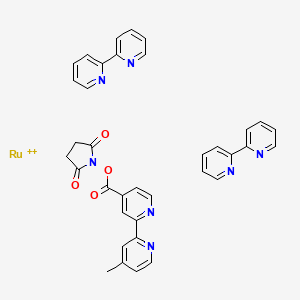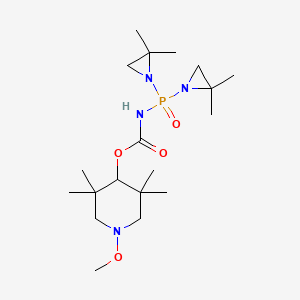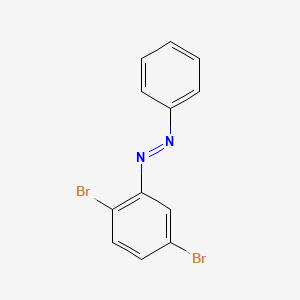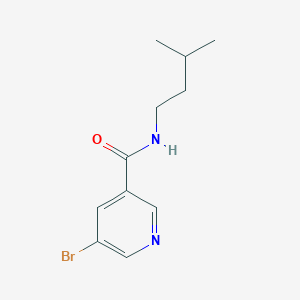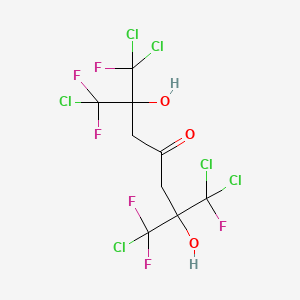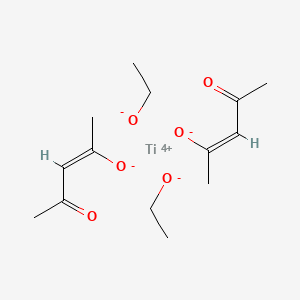
Diethoxybis(pentane-2,4-dionato-O,O')titanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethoxybis(pentane-2,4-dionato-O,O’)titanium is an organotitanium compound with the molecular formula C14H24O6Ti. It is known for its unique chemical properties and applications in various fields, including organic synthesis and materials science .
Vorbereitungsmethoden
Diethoxybis(pentane-2,4-dionato-O,O’)titanium is typically synthesized through the reaction of titanium tetraisopropoxide with acetylacetone in the presence of ethanol. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The product is then purified through recrystallization .
Analyse Chemischer Reaktionen
Diethoxybis(pentane-2,4-dionato-O,O’)titanium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form titanium dioxide.
Reduction: It can be reduced to form lower oxidation state titanium compounds.
Substitution: It can undergo ligand exchange reactions with other β-diketones or alcohols.
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Diethoxybis(pentane-2,4-dionato-O,O’)titanium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Materials Science: It is used in the preparation of titanium-based materials, such as thin films and coatings.
Biology and Medicine:
Wirkmechanismus
The mechanism of action of diethoxybis(pentane-2,4-dionato-O,O’)titanium involves the coordination of the titanium center with the oxygen atoms of the pentane-2,4-dionato ligands. This coordination stabilizes the titanium in a specific oxidation state and allows it to participate in various catalytic and chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Diethoxybis(pentane-2,4-dionato-O,O’)titanium can be compared with other similar compounds, such as:
Bis(pentane-2,4-dionato-O,O’)bis(propan-2-olato)titanium: This compound has similar coordination properties but different solubility and reactivity.
Titanium tetraisopropoxide: This compound is a common precursor for titanium-based materials but lacks the specific coordination environment provided by the pentane-2,4-dionato ligands.
The uniqueness of diethoxybis(pentane-2,4-dionato-O,O’)titanium lies in its ability to stabilize titanium in a specific oxidation state and its versatility in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
16902-40-2 |
|---|---|
Molekularformel |
C14H24O6Ti |
Molekulargewicht |
336.20 g/mol |
IUPAC-Name |
ethanolate;(Z)-4-oxopent-2-en-2-olate;titanium(4+) |
InChI |
InChI=1S/2C5H8O2.2C2H5O.Ti/c2*1-4(6)3-5(2)7;2*1-2-3;/h2*3,6H,1-2H3;2*2H2,1H3;/q;;2*-1;+4/p-2/b2*4-3-;;; |
InChI-Schlüssel |
NQRMJWMYVKGTFM-VGKOASNMSA-L |
Isomerische SMILES |
CC[O-].CC[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ti+4] |
Kanonische SMILES |
CC[O-].CC[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ti+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(4-chlorophenoxy)acetyl]oxyethyl-diethylazanium;chloride](/img/structure/B13737886.png)
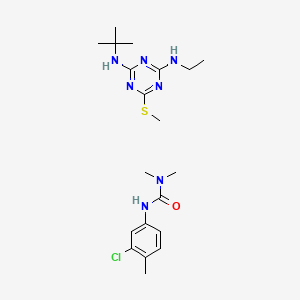
![2',4'-Difluoro-3-{[4-nitro-3-(trifluoromethyl)phenyl]carbamoyl}[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13737909.png)

![4-[3-(4-aminophenyl)-5-tert-butylphenyl]aniline](/img/structure/B13737915.png)
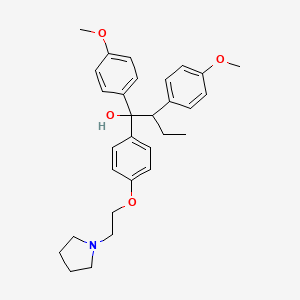
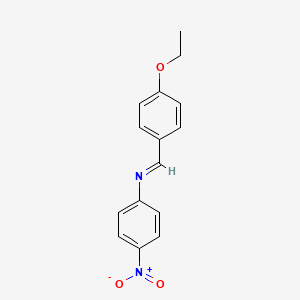
![2,2,2-trifluoro-1-(7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B13737929.png)
